

2-Methylcyclopropane-1-carbohydrazide structural analysis and characterization

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Compound of Interest

Compound Name: *2-Methylcyclopropane-1-carbohydrazide*

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An In-Depth Technical Guide to the Structural Analysis and Characterization of **2-Methylcyclopropane-1-carbohydrazide**

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Small molecules, particularly those incorporating strained ring systems and reactive functional groups, present unique analytical challenges that demand a sophisticated, multi-technique approach. **2-Methylcyclopropane-1-carbohydrazide**, a molecule featuring a strained three-membered cyclopropane ring and a nucleophilic carbohydrazide moiety, is a prime example of such a compound. The presence of two chiral centers further complicates its analysis, introducing the possibility of multiple stereoisomers.^{[1][2]}

This technical guide provides a comprehensive framework for the structural analysis and characterization of **2-Methylcyclopropane-1-carbohydrazide**. Moving beyond a simple

recitation of methods, this document offers a field-proven, logical workflow designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each analytical step builds upon the last to create a self-validating system for complete structural confirmation.

Foundational Structural Considerations: Stereoisomerism

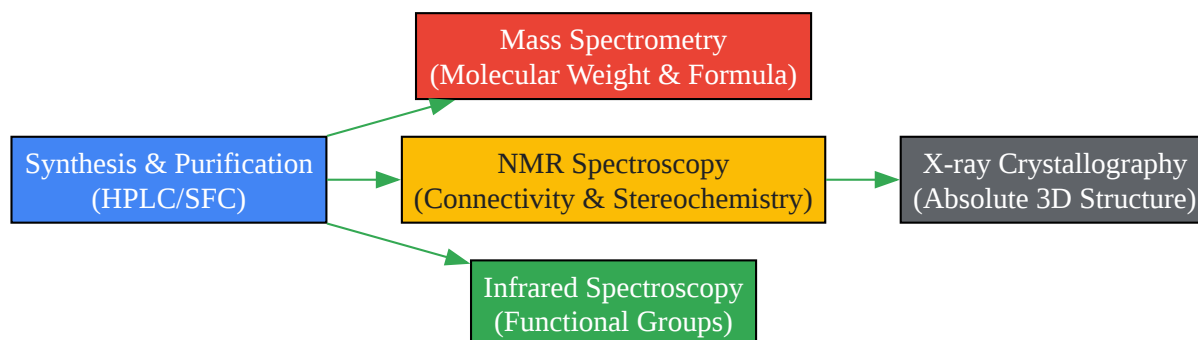
The structure of **2-Methylcyclopropane-1-carbohydrazide** contains two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). The cis and trans diastereomers will exhibit distinct physical properties and spectroscopic signatures.^{[1][3]}

Understanding and separating these isomers is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles. The initial synthesis will likely produce a mixture of diastereomers, which must be separated and characterized independently.

Caption: Stereoisomeric relationships in **2-Methylcyclopropane-1-carbohydrazide**.

The Integrated Analytical Workflow

A robust characterization of **2-Methylcyclopropane-1-carbohydrazide** relies on the convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous picture of the molecule's identity, purity, and stereochemistry. Mass spectrometry provides the initial molecular weight confirmation, followed by detailed structural elucidation through NMR and IR spectroscopy. Finally, X-ray crystallography can provide the definitive three-dimensional structure.^{[4][5]}



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Caption: Integrated workflow for structural characterization.

Mass Spectrometry (MS): Confirming Molecular Formula

Expertise & Experience: The first step after synthesis and purification is to confirm that the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Given the carbonyl moiety, electrospray ionization (ESI) is an excellent choice due to its soft ionization nature, which will likely produce a strong protonated molecular ion $[M+H]^+$.^{[6][7]}

Trustworthiness: An exact mass measurement from HRMS provides a high degree of confidence in the elemental formula ($C_5H_{10}N_2O$). Verifying this against the theoretical mass is a critical validation gate before proceeding to more time-intensive analyses.

Protocol: High-Resolution LC-MS Analysis

- **Sample Preparation:** Prepare a 1 mg/mL solution of the purified compound in a suitable solvent such as methanol or acetonitrile.
- **Chromatography (Optional but Recommended):** Inject the sample onto a reverse-phase C18 HPLC column coupled to the mass spectrometer. This confirms the purity of the sample entering the mass spectrometer.

- Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
- Mass Analysis: Perform a full scan analysis on a high-resolution instrument (e.g., Orbitrap or TOF) over a mass range of m/z 50-500.
- Data Analysis: Identify the monoisotopic mass of the $[M+H]^+$ ion. Compare the measured exact mass to the theoretical exact mass of $C_5H_{11}N_2O^+$. The mass error should be less than 5 ppm.

| Parameter | Predicted Value |
|--------------------------------|-----------------|
| Molecular Formula | $C_5H_{10}N_2O$ |
| Monoisotopic Mass | 114.07931 Da |
| Predicted $[M+H]^+$ (m/z) | 115.08659 Da[8] |
| Predicted $[M+Na]^+$ (m/z) | 137.06853 Da[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity and stereochemistry of small molecules. For **2-Methylcyclopropane-1-carbohydrazide**, a suite of 1D and 2D NMR experiments is necessary to assign all proton (1H) and carbon (^{13}C) signals and to determine the relative stereochemistry (cis/trans).

Due to the asymmetry of the molecule, all three cyclopropyl protons and the methyl group protons are expected to be in unique chemical environments, leading to complex splitting patterns.[9]

Trustworthiness: A complete and self-consistent assignment across multiple NMR experiments (1H , ^{13}C , COSY, HSQC, HMBC) provides an exceptionally high level of confidence in the proposed structure.

Predicted 1H NMR Signals:

- Methyl Group ($-CH_3$): A doublet in the upfield region (approx. 1.0-1.3 ppm).

- Cyclopropane Protons (-CH-): A series of complex multiplets in the highly shielded region characteristic of cyclopropanes (approx. 0.5-1.5 ppm).[9][10]
- Hydrazide Protons (-NHNH₂): Broad signals that may exchange with D₂O. Their chemical shift will be concentration and solvent-dependent.

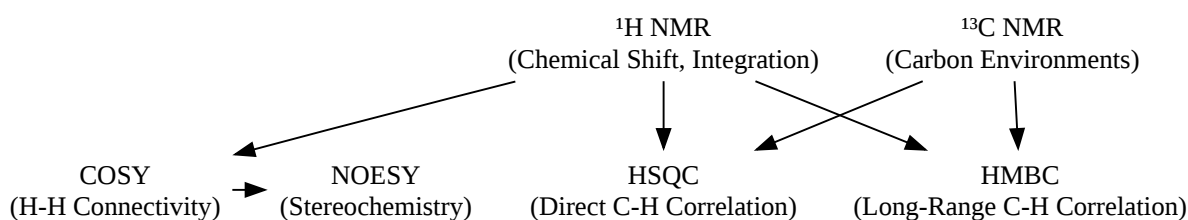
Predicted ¹³C NMR Signals:

- Methyl Carbon: An upfield signal (approx. 10-20 ppm).
- Cyclopropane Carbons: Shielded signals (approx. 10-30 ppm).
- Carbonyl Carbon (-C=O): A downfield signal (approx. 170-180 ppm).

Protocol: Comprehensive NMR Analysis

- Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- 1D ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.
- 1D ¹³C NMR/DEPT: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate CH₃/CH from CH₂ signals.
- 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is essential for tracing the connectivity within the cyclopropane ring and to the methyl group.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon's attached protons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is critical for establishing the connection of the carbonyl group to the cyclopropane ring.

- NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, this experiment reveals through-space proximity of protons. For example, a cross-peak between the methyl protons and a specific cyclopropyl proton would suggest they are on the same face of the ring (a cis relationship).



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Caption: A logical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For **2-Methylcyclopropane-1-carbohydrazide**, the IR spectrum will provide clear evidence for the N-H bonds of the hydrazide, the C=O of the amide, and the characteristic C-H bonds of the strained cyclopropane ring.

Trustworthiness: The presence of these characteristic absorption bands serves as a quick and effective confirmation of the major functional groups, complementing the detailed connectivity information from NMR.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Collect the spectrum over a range of 4000-400 cm⁻¹.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

| Functional Group | Characteristic Absorption (cm ⁻¹) | Rationale / Reference |
|-------------------------------|---|---|
| N-H Stretch (Hydrazide) | 3200-3400 (two bands) | Asymmetric and symmetric stretching of the -NH ₂ group. |
| C-H Stretch (Cyclopropyl) | 3000-3100 | C-H bonds on a strained ring absorb at a higher frequency than typical sp ³ C-H bonds.[11][12] |
| C-H Stretch (Alkyl) | 2850-3000 | C-H bonds of the methyl group.[13] |
| C=O Stretch (Amide I) | 1640-1680 | Carbonyl stretching of the carbohydrazide. |
| N-H Bend (Amide II) | 1550-1640 | N-H bending coupled with C-N stretching. |
| Cyclopropane Ring Deformation | ~1020 | A characteristic absorption for the cyclopropane ring skeleton.[12] |

X-ray Crystallography: Unambiguous 3D Structure

Expertise & Experience: When an appropriate single crystal can be grown, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule, including the absolute stereochemistry.[14][15][16] This technique is the ultimate arbiter of structure and is invaluable for resolving any ambiguities from spectroscopic data.

Trustworthiness: An X-ray crystal structure is considered definitive proof of structure in the pharmaceutical industry. It provides precise bond lengths, bond angles, and conformational information that is unattainable by other methods.[17][18]

Protocol: Single-Crystal X-ray Diffraction

- **Crystallization:** This is often the most challenging step.[15] Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[15] Common

methods include:

- Slow evaporation of a saturated solution.[19]
- Vapor diffusion of an anti-solvent into a solution of the compound.[19]
- Slow cooling of a saturated solution.
- Data Collection: Mount a suitable crystal on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected.[15]
- Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the unit cell. A molecular model is fitted to the electron density and refined to yield the final structure.
- Determination of Absolute Stereochemistry: For chiral molecules, the Flack parameter is calculated from the diffraction data to determine the absolute configuration (e.g., distinguishing (1R,2R) from (1S,2S)) with high confidence.[20]

Conclusion

The structural characterization of **2-Methylcyclopropane-1-carbohydrazide** requires a synergistic and methodologically sound approach. By integrating data from High-Resolution Mass Spectrometry, a comprehensive suite of 1D and 2D NMR experiments, and Infrared Spectroscopy, a confident structural assignment can be achieved. For definitive proof of its three-dimensional nature and absolute stereochemistry, single-crystal X-ray crystallography stands as the ultimate analytical tool. This in-depth guide provides the necessary framework and expert insights for researchers to navigate the complexities of this molecule, ensuring data integrity and scientific rigor throughout the drug development process.

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